6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine molecular weight and formula
6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine molecular weight and formula
This guide serves as a technical reference for 6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine , a specific structural isomer of the thienopyridine class used in medicinal chemistry as a scaffold for drug discovery.
[1][2][3][4]
Executive Summary: Identity & Core Metrics
6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a bicyclic heterocyclic compound consisting of a thiophene ring fused to a methyl-substituted piperidine ring.[1][2] It is a critical building block in the synthesis of pharmaceutical agents, particularly those targeting adrenergic receptors (e.g., PNMT inhibitors) and platelet aggregation pathways.[1]
Unlike its N-methylated isomer (5-methyl), the "6-methyl" designation indicates a carbon-substituted chiral center adjacent to the nitrogen atom, introducing stereochemical considerations essential for biological activity.[1]
Core Physicochemical Data
| Property | Value |
| Molecular Formula | C₈H₁₁NS |
| Molecular Weight | 153.25 g/mol |
| CAS Registry Number | 62539-82-6 (Racemic) |
| Monoisotopic Mass | 153.0612 Da |
| Physical State | Pale yellow oil or low-melting solid (Free base) |
| Solubility | Soluble in DCM, Methanol, DMSO; sparingly soluble in water |
| pKa (Predicted) | ~9.5 (Secondary amine) |
Structural Analysis & Isomerism
Understanding the numbering of the thieno[3,2-c]pyridine system is vital to distinguish this molecule from its isomers.[1]
Numbering System
The IUPAC numbering for the thieno[3,2-c]pyridine core proceeds as follows:
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Position 6: The carbon atom adjacent to the nitrogen, distal from the fusion.[1]
In 6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine , the methyl group is attached to C6 .[1] This substitution creates a chiral center at C6, resulting in two enantiomers: (R) and (S).[1]
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Note on Confusion: It is frequently confused with 5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS 29064-70-8), where the methyl group is attached to the nitrogen.[1] The 6-methyl isomer retains a secondary amine, allowing for further functionalization at the nitrogen.[1]
Structural Visualization
The following diagram illustrates the logical assembly of the molecule from its heterocyclic components.
Figure 1: Structural hierarchy defining the 6-methyl derivative.
Synthesis & Manufacturing Methodologies
The synthesis of 6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically employs a Pictet-Spengler Cyclization .[1] This method is preferred for its efficiency in forming the fused piperidine ring while establishing the C6 substitution pattern.[1]
Protocol: Pictet-Spengler Cyclization
This protocol describes the synthesis starting from a thiophene-ethylamine precursor.[1]
Reagents:
-
Precursor:
-Methyl-2-thiopheneethanamine (1-(2-thienyl)-2-aminopropane).[1] -
Carbon Source: Formaldehyde (37% aq.[1] solution or Paraformaldehyde).[1]
-
Acid Catalyst: Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA).[1]
-
Solvent: Water, Methanol, or Acetic Acid.[1]
Step-by-Step Methodology:
-
Amine Activation: Dissolve
-Methyl-2-thiopheneethanamine (1.0 eq) in methanol.[1] -
Imine Formation: Add Formaldehyde (1.1 eq) dropwise at 0°C. Stir for 30 minutes to form the imine intermediate (Schiff base).
-
Cyclization: Acidify the solution with concentrated HCl (to pH < 2) or add TFA. Heat the mixture to reflux (60-80°C) for 2-4 hours. The acid catalyzes the electrophilic aromatic substitution at the thiophene C3 position.[1]
-
Work-up:
-
Purification: The crude oil is purified via flash column chromatography (Silica gel; Eluent: DCM/MeOH 95:5) or crystallized as the hydrochloride salt.[1]
Synthesis Pathway Diagram
Figure 2: Pictet-Spengler synthesis pathway for the target scaffold.
Biological Relevance & Applications
Drug Discovery Scaffold
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is a bioisostere of 1,2,3,4-tetrahydroisoquinoline .[1][5] The 6-methyl derivative is specifically utilized to:
-
Probe Steric Constraints: The C6 methyl group adds steric bulk near the nitrogen, influencing binding affinity in receptor pockets.[1]
-
Modulate Lipophilicity: The methyl group increases LogP, potentially enhancing blood-brain barrier (BBB) penetration.[1]
Phenylethanolamine N-Methyltransferase (PNMT) Inhibition
Research indicates that 6-methyl-substituted thienopyridines are potent inhibitors of human PNMT, an enzyme involved in adrenaline synthesis.[1] The (R)-enantiomer often exhibits superior selectivity compared to the (S)-enantiomer due to specific hydrophobic interactions within the enzyme's active site.[1]
Antiplatelet Impurity Analysis
While commercial antiplatelet drugs like Clopidogrel and Prasugrel utilize the thieno[3,2-c]pyridine core, they are typically substituted at the nitrogen (Position 5) or C2.[1] However, C6-substituted analogs are monitored as potential process-related impurities or degradation products during the synthesis of these APIs.[1]
References
-
PubChem Compound Summary. 5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (Isomer Comparison). National Library of Medicine.[1] Link
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BenchChem. 6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Product Data.Link
-
Dykstra, K. D., et al. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase.[1] Journal of Medicinal Chemistry.[1] Link
-
Maffrand, J. P., et al. Process for the preparation of thieno-pyridine derivatives.[1] US Patent 4127580A.[1] Link
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BindingDB. (S)-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbonitrile Data.Link
Sources
- 1. 1367932-22-6|4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-amine|BLD Pharm [bldpharm.com]
- 2. 7-methoxy-6-methyl-4,5,6,7-tetrahydro-thieno(3,2-c)pyridine - CAS号 61940-10-1 - 摩熵化学 [molaid.com]
- 3. WO2019244047A1 - N-substituted tetrahydrothienopyridine derivatives and uses thereof - Google Patents [patents.google.com]
- 4. 6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine|CAS 62539-82-6 [benchchem.com]
- 5. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
